molecular formula C9H14O3 B3384648 Methyl 5-methyl-2-oxocyclohexane-1-carboxylate CAS No. 56576-40-0

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

Cat. No. B3384648
CAS RN: 56576-40-0
M. Wt: 170.21 g/mol
InChI Key: DDDSUQQCLRBPEY-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones. It is commonly used in chemical synthesis and has various scientific research applications.

Scientific Research Applications

1. Structural Analysis and Conformation

  • Methyl 5-methyl-2-oxocyclohexane-1-carboxylate and its related compounds have been structurally analyzed, revealing that their cyclohexane rings adopt specific conformations which are significant in understanding their chemical behavior and potential applications in synthesis and chemical reactions. (Rao et al., 1999)

2. Synthesis and Chemical Reactions

  • The compound has been used in various synthetic processes, such as the synthesis of optically active, highly functionalized cyclopentanes, demonstrating its versatility in organic synthesis. (Yakura et al., 1999)
  • Studies on the bromination and epoxydation of similar compounds provide insights into stereochemical outcomes, important for developing stereoselective synthetic methods. (Bellucci et al., 1972)

3. Photochemical Behavior

  • Research into the photochemistry of related cyclohexanone derivatives has contributed to understanding their behavior under light, which can be applied in photochemical synthesis and material sciences. (Anklam et al., 1985)

4. Luminescence Properties

  • The compound's derivatives have been investigated for their spectral luminescence properties, potentially useful in developing new materials for optical applications. (Kozlov et al., 2010)

5. Analgesic Activity

  • Some derivatives of this compound have been explored for their analgesic properties, indicating potential medicinal applications. (Kirillov et al., 2012)

6. Total Synthesis Applications

  • Its derivatives have been used in the total synthesis of complex organic compounds, demonstrating its role as a versatile building block in organic chemistry. (Ohira, 1984)

properties

IUPAC Name

methyl 5-methyl-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDSUQQCLRBPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566839
Record name Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56576-40-0
Record name Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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